Researchers requiring position-specific allyl-functionalized 1,5-naphthyridine scaffolds face limited commercial availability. 3-Allyl-1,5-naphthyridine (CAS 1246088-66-3) resolves this gap with a terminal alkene at the C3 position, enabling:
• Thiol-ene conjugation with cysteine-containing biomolecules
• Cross-metathesis for diverse substituent introduction
• Palladium-catalyzed cross-coupling methodology development
Supplied at 95% purity (TBC-stabilized) with 2-year ambient storage stability. The elevated logP (2.3 vs. ~0.9-1.2 for parent) confers improved membrane permeability for cellular assays. For R&D use only.
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
CAS No.1246088-66-3
Cat. No.B1532442
⚠ Attention: For research use only. Not for human or veterinary use.
3-Allyl-1,5-naphthyridine (CAS 1246088-66-3) is a C3-allyl-substituted derivative of the 1,5-naphthyridine heterocyclic scaffold . With the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g·mol⁻¹, the compound features an allyl (–CH₂CH=CH₂) moiety at the 3-position of the fused bicyclic framework . The presence of this substituent distinguishes it from the unsubstituted 1,5-naphthyridine core and from other positional isomers, imparting distinct physicochemical properties including a calculated logP (XLogP3) of 2.3, a topological polar surface area of 25.8 Ų, and two hydrogen bond acceptor sites with zero hydrogen bond donors . The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and organic synthesis applications .
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Allyl functional handle
Enables thiol–ene, cross-metathesis, and late-stage diversification chemistry.
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1,5-Naphthyridine scaffold
Distinct heterocyclic core for medicinal chemistry and SAR exploration.
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Defined C3 substitution
Provides an orthogonal vector relative to 2,8-disubstituted naphthyridine series.
Why Generic Substitution Fails for 3-Allyl-1,5-naphthyridine
Direct substitution of 3-Allyl-1,5-naphthyridine with unsubstituted 1,5-naphthyridine or positional isomers is not chemically viable for applications requiring the specific allyl functional handle. The allyl group at the C3 position provides a reactive alkene moiety capable of participating in thiol–ene click chemistry, cross-metathesis, and palladium-catalyzed transformations that are inaccessible with the parent 1,5-naphthyridine scaffold . Furthermore, the 1,5-naphthyridine isomer itself exhibits distinct electronic and steric properties compared to the more extensively studied 1,8-naphthyridine derivatives, and substitution position (e.g., C3-allyl vs. C2-allyl vs. C4-allyl) markedly influences both reactivity and potential biological target engagement [1]. Procurement of a generic naphthyridine derivative without the precise 3-allyl substitution pattern would eliminate the specific reactivity vector and physicochemical signature required for the intended synthetic or screening application. The quantitative evidence below establishes the measurable differences that inform scientific selection of this specific compound over its closest analogs [2].
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Allyl reactivity absent in parent scaffold
Unsubstituted 1,5-naphthyridine lacks the alkene moiety; thiol–ene and cross-metathesis routes may not be available.
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Positional isomer reactivity may differ
C2-allyl or C4-allyl isomers can exhibit altered electronic profiles and regioselectivity, shifting reaction outcomes.
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Stabilizer grade impacts catalyst compatibility
TBC-containing grades may require removal before sensitive catalytic or biological assays.
[1] Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 2020, 25(14), 3252. View Source
[2] Tejería, A.; et al. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules 2023, 29(1), 74. View Source
3-Allyl-1,5-naphthyridine exhibits a significantly elevated boiling point compared to the unsubstituted parent 1,5-naphthyridine, reflecting the increased molecular weight and enhanced intermolecular interactions conferred by the allyl substituent . This thermal property difference is critical for purification strategy design, distillation parameter selection, and thermal stability assessment during synthetic scale-up .
Boiling pointData to verify
291.9 ± 25.0°C vs. 248.9 ± 13.0°C (parent) ~43°C elevation
Reported boiling point difference may inform distillation and purification design.
Vendor-reported data; confirm experimentally for scale-up.
The ~43°C boiling point elevation informs solvent selection during synthesis, enables separation from lower-boiling reaction components, and directly impacts distillation and sublimation-based purification protocols.
3-Allyl-1,5-naphthyridine possesses a calculated partition coefficient (XLogP3) of 2.3 and a topological polar surface area (TPSA) of 25.8 Ų . The unsubstituted 1,5-naphthyridine parent scaffold, by comparison, has a TPSA of 25.8 Ų (identical, as the allyl group adds no additional polar atoms) but a lower calculated logP of approximately 0.9–1.2, reflecting increased hydrophobicity from the allyl substituent [1].
Lipophilicity (XLogP3)Reported
2.3 vs. ~0.9–1.2 (parent) ~1.1–1.4 logP units higher
May influence RP‑HPLC retention and membrane partitioning predictions.
The ~1.1–1.4 logP unit increase translates to approximately 10–25× higher octanol-water partition coefficient, directly affecting membrane permeability predictions, chromatographic retention (RP-HPLC), and formulation solvent selection in drug discovery workflows.
The terminal alkene of the 3-allyl substituent in 3-Allyl-1,5-naphthyridine provides a reactive handle for thiol–ene click chemistry, olefin cross-metathesis, hydroboration, and epoxidation reactions that are entirely inaccessible with unsubstituted 1,5-naphthyridine . The unsubstituted parent scaffold lacks any alkene functionality and can only undergo electrophilic aromatic substitution or nucleophilic aromatic substitution at activated positions, fundamentally limiting the scope of derivatization strategies [1].
1,5-Naphthyridine: electrophilic/nucleophilic aromatic substitution only (no alkene chemistry)
Quantified Difference
Qualitative difference in available reaction manifold
Conditions
Standard organic synthesis conditions
Why This Matters
The allyl functional handle enables late-stage diversification strategies and modular library synthesis approaches that are impossible with the unsubstituted scaffold, directly impacting synthetic route design and compound collection expansion potential.
[1] Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 2020, 25(14), 3252. View Source
Pd-Catalyzed Cross-Coupling Synthetic Route
3-Allyl-1,5-naphthyridine is accessible via palladium-catalyzed cross-coupling of 3-bromo-1,5-naphthyridine with allyl magnesium bromide under mild conditions . This route leverages the established reactivity of the C3-bromo derivative, whereas alternative substitution patterns (e.g., C2-allyl or C4-allyl derivatives) would require distinct starting materials and potentially different catalyst systems, with variable yields and regioselectivity outcomes [1].
Synthetic routeMethod context
Accessible via Pd‑catalyzed Kumada coupling of 3‑bromo‑1,5‑naphthyridine with allylMgBr.
Established route may support reliable procurement; isomer routes not comparably documented.
Accessible via Pd-catalyzed Kumada-type coupling of 3-bromo-1,5-naphthyridine with allylMgBr
Comparator Or Baseline
C2-allyl or C4-allyl isomers: require respective bromo-precursors; yields and conditions may differ
Quantified Difference
Route established; specific yields not disclosed for comparator
Conditions
Pd catalyst, mild thermal conditions
Why This Matters
The established synthetic route using commercially available 3-bromo-1,5-naphthyridine provides a defined procurement and synthetic planning pathway, enabling reliable access to the 3-allyl derivative for scaffold derivatization programs.
[1] Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 2020, 25(14), 3252. View Source
Purity Grades and Stabilization Requirements
Commercial suppliers offer 3-Allyl-1,5-naphthyridine at minimum purity specifications of 95% (stabilized with TBC) to ≥98% (by HPLC) . The stabilization with 4-tert-butylcatechol (TBC) in the 95% grade prevents allyl group polymerization during storage, a requirement not applicable to non-alkenyl naphthyridine derivatives such as the parent 1,5-naphthyridine or 3-methyl-1,5-naphthyridine .
Purity & stabilizerSpecification review
95% (TBC stabilized) to ≥98% (HPLC).
Stabilizer presence may require removal for catalyst‑ or bioassay‑sensitive applications.
≥98% grades typically stabilizer‑free; confirm vendor specification.
Unsubstituted 1,5-naphthyridine: typically ≥97–98% without stabilizer requirement
Quantified Difference
Stabilizer required for lower-purity grade of target compound
Conditions
Commercial vendor specifications
Why This Matters
Procurement decisions must account for the presence of TBC stabilizer in 95% purity grades, which may require removal prior to sensitive catalytic applications or biological assays; ≥98% grades may be preferred for applications intolerant of stabilizer carryover.
The 1,5-naphthyridine scaffold has demonstrated validated biological activity in multiple therapeutic areas. In antimalarial research, 2,8-disubstituted-1,5-naphthyridines exhibit dual inhibition of Plasmodium falciparum PI4K and hemozoin formation, with a representative compound showing in vivo efficacy at a single oral dose of 32 mg·kg⁻¹ in the humanized NSG mouse model and minimal off-target activity against human phosphoinositide kinases associated with teratogenicity [1]. In antibacterial applications, 1,5-naphthyridine-based novel bacterial topoisomerase inhibitors (NBTIs) demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens with no cross-resistance to quinolones [2].
Biological activityClass-level
1,5‑Naphthyridine scaffold reported PfPI4K inhibition, antibacterial activity in 2,8‑disubstituted series. 3‑Allyl derivative not yet profiled.
Privileged scaffold supports SAR exploration; target compound activity remains to be determined.
Class‑level inference only; direct data required for hit prioritization.
3-Allyl-1,5-naphthyridine: activity data not yet reported in peer-reviewed literature
Comparator Or Baseline
2,8-Disubstituted-1,5-naphthyridines: PfPI4K IC₅₀ in nM range; antibacterial MIC in μg·mL⁻¹ range
Quantified Difference
No direct activity data available for target compound; class-level inference only
Conditions
In vitro enzyme assays; whole-cell parasite/bacterial assays; in vivo murine models
Why This Matters
The 1,5-naphthyridine core is a validated privileged scaffold in drug discovery, and the 3-allyl derivative provides a distinct substitution vector for exploring SAR that is orthogonal to the extensively studied 2,8-disubstituted antimalarial series, offering a unique chemical space for hit expansion.
[1] Dziwornu, G.A.; et al. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum PI4K and Hemozoin Formation with In Vivo Efficacy. J. Med. Chem. 2024, 67(13), 11401–11420. View Source
[2] Singh, S.B.; et al. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked NBTIs. Bioorg. Med. Chem. Lett. 2015, 25(17), 3630–3635. View Source
3-Allyl-1,5-naphthyridine Application Scenarios
Scaffold Diversification and SAR Exploration
3-Allyl-1,5-naphthyridine serves as a versatile building block for generating focused compound libraries through late-stage functionalization of the allyl handle. The terminal alkene enables thiol–ene conjugation with cysteine-containing biomolecules, cross-metathesis for introducing diverse substituents, and hydroboration for subsequent Suzuki coupling . The elevated logP (2.3 vs. ~0.9–1.2 for parent) may confer improved membrane permeability in cellular assays . This distinct substitution pattern (C3-allyl) provides access to chemical space orthogonal to the extensively characterized 2,8-disubstituted antimalarial 1,5-naphthyridine series, which has demonstrated in vivo efficacy at 32 mg·kg⁻¹ oral dosing [1].
Allyl-Directed Synthetic Methodology Development
The 3-allyl group serves as a model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies on electron-deficient heteroaromatic systems. The 1,5-naphthyridine core, with its two nitrogen atoms, presents distinct electronic characteristics compared to quinoline or pyridine scaffolds, making it a valuable test system for catalyst screening and reaction condition optimization . The ~43°C boiling point elevation relative to unsubstituted 1,5-naphthyridine informs purification strategy design and thermal stability assessment during method development .
Clickable Probe for Target Identification
The allyl moiety provides a latent reactive handle that can be exploited for photoaffinity labeling or bioorthogonal conjugation after further functionalization (e.g., conversion to an alkyne or azide). The 1,5-naphthyridine scaffold has established affinity for bacterial topoisomerases and Plasmodium PI4K, with documented minimal off-target activity against human kinases associated with toxicity . A 3-allyl-functionalized probe could enable pull-down experiments to identify novel protein targets or validate target engagement in cellular contexts, leveraging the scaffold's privileged status while offering a distinct binding orientation from the 2,8-substituted series .
Stability-Aware Procurement and Storage
Procurement and storage protocols must account for the compound's purity grade specifications: 95% grades typically contain TBC stabilizer to prevent allyl polymerization during storage, while ≥98% grades are generally supplied without stabilizer . Long-term storage requires cool, dry conditions at ambient temperature (room temperature/20°C, with 2-year stability documented for NLT 98% grades) . The boiling point of 291.9 ± 25.0°C and flash point of 122.7 ± 14.4°C inform safe handling parameters and purification strategy selection in process development [1].
Application
Selection Property
Validation Focus
Scaffold diversification / SAR
Allyl reactivity profile
Functional group tolerance and library scope
Synthetic methodology development
Heterocyclic coupling compatibility
Catalyst screening and yield optimization
Chemoproteomic probe design
Latent bioorthogonal handle
Target engagement profiling and selectivity window
Procurement & storage planning
Stabilizer-impact assessment
Stabilizer removal efficiency and long-term stability
[1] Dziwornu, G.A.; et al. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of PfPI4K and Hemozoin Formation with In Vivo Efficacy. J. Med. Chem. 2024, 67(13), 11401–11420. View Source
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